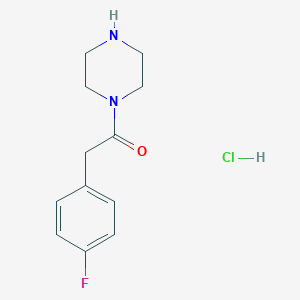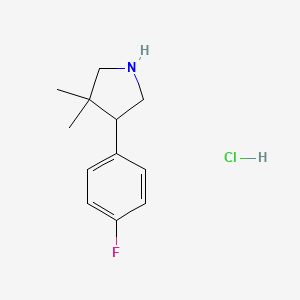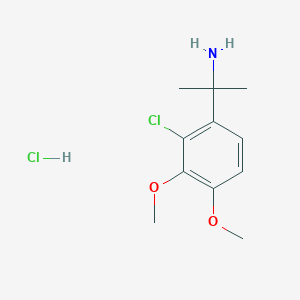
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a white solid with a characteristic odor of chlorinated benzene. This compound is widely used in chemical synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride can be synthesized through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine. The reaction involves the following steps:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyphenylacetone is reacted with ammonia or ethylamine to form the corresponding amine.
Reduction: The resulting amine is then reduced using hydrogenation or borohydride reduction to yield the final product[][1].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2-chloro-3,4-dimethoxyphenylacetone are reacted with ammonia or ethylamine in a controlled environment.
Catalytic Reduction: The intermediate product is subjected to catalytic hydrogenation or borohydride reduction to obtain the final compound[][1].
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions[][1].
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in compounds with different functional groups replacing the chlorine atom[][1].
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials[][1].
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or other biological processes[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the chlorine atom.
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but with a different carbon chain length[][1].
Eigenschaften
Molekularformel |
C11H17Cl2NO2 |
|---|---|
Molekulargewicht |
266.16 g/mol |
IUPAC-Name |
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-11(2,13)7-5-6-8(14-3)10(15-4)9(7)12;/h5-6H,13H2,1-4H3;1H |
InChI-Schlüssel |
XWBUIQDTFBNKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
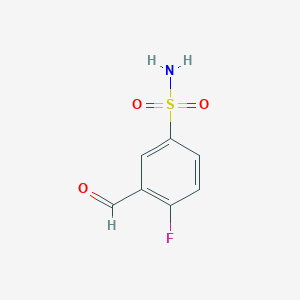


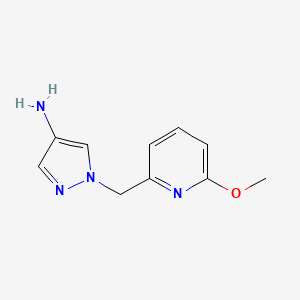
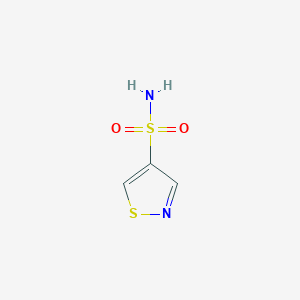
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
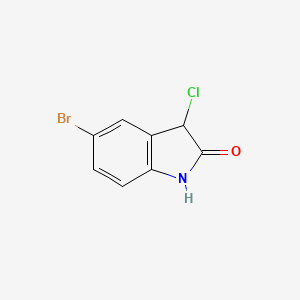
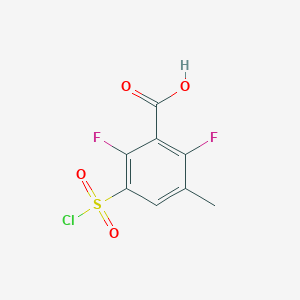
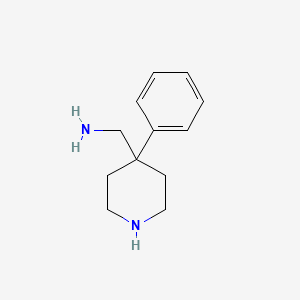
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
